

Technical Guide: Physicochemical Properties of Fmoc-Protected Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Asp(OtBu)-CH₂COOH**

Cat. No.: **B12399841**

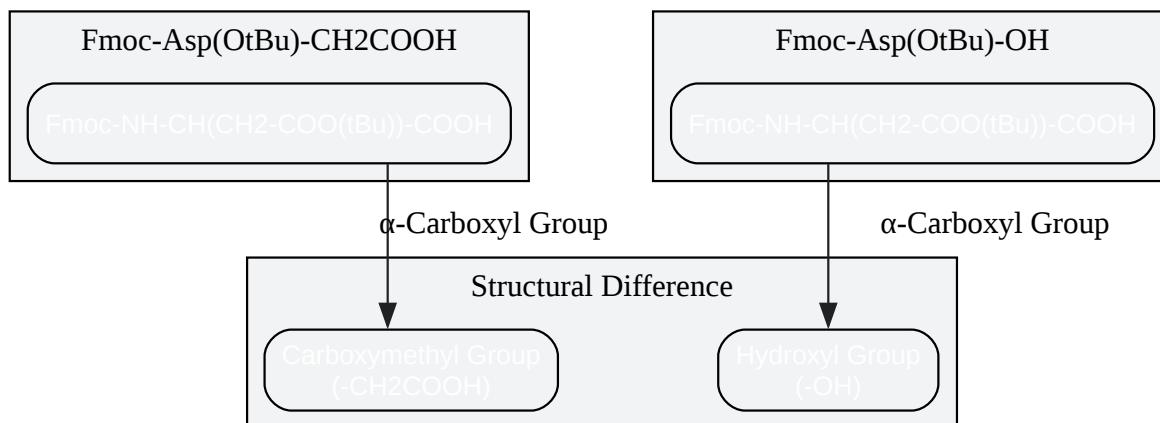
[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of a key building block in peptide synthesis, **Fmoc-Asp(OtBu)-CH₂COOH**. Due to the limited availability of public data for this specific compound, this guide also includes comprehensive information on the closely related and extensively characterized analog, Fmoc-Asp(OtBu)-OH. This comparative approach aims to provide a valuable resource for researchers working with these important reagents.

Introduction to Fmoc-Asp(OtBu)-CH₂COOH

Fmoc-Asp(OtBu)-CH₂COOH is an amino acid derivative used in chemical synthesis, particularly as a linker molecule. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function and the tert-butyl (OtBu) ester on the side chain carboxyl group allows for its controlled incorporation into complex molecules. The terminal carboxylic acid (-CH₂COOH) provides a reactive site for conjugation to other molecules or surfaces.


Available Physicochemical Data

Publicly available data for **Fmoc-Asp(OtBu)-CH₂COOH** is limited. The following table summarizes the known information.

Property	Value	Reference
CAS Number	1803002-89-2	N/A
Molecular Formula	C ₂₅ H ₂₈ N ₂ O ₇	N/A
Molecular Weight	468.50 g/mol	N/A
Purity	98%	[1]
Primary Application	Linker	[1]

Structural Comparison: Fmoc-Asp(OtBu)-CH₂COOH vs. Fmoc-Asp(OtBu)-OH

To provide a clearer context, the structural differences between **Fmoc-Asp(OtBu)-CH₂COOH** and the more commonly used Fmoc-Asp(OtBu)-OH are illustrated below. The key distinction lies in the group attached to the alpha-carbon's carboxyl group: a carboxymethyl group in the former and a hydroxyl group in the latter.

[Click to download full resolution via product page](#)

Caption: Structural relationship between **Fmoc-Asp(OtBu)-CH₂COOH** and Fmoc-Asp(OtBu)-OH.

In-Depth Physicochemical Properties of Fmoc-Asp(OtBu)-OH

Given the scarcity of data for **Fmoc-Asp(OtBu)-CH₂COOH**, the following sections provide comprehensive information on the well-characterized analog, Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5). This information can serve as a valuable reference point for handling and characterization of similar compounds.

Summary of Physical Properties

The table below summarizes the key physical properties of Fmoc-Asp(OtBu)-OH.

Property	Value	Reference(s)
CAS Number	71989-14-5	
Molecular Formula	C ₂₃ H ₂₅ NO ₆	
Molecular Weight	411.45 g/mol	
Appearance	White to off-white powder or crystals	
Melting Point	148-150 °C (decomposes)	
Optical Rotation	[α] _{20/D} -24±2°, c = 1% in DMF	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.	
Purity	≥98.0% (HPLC)	
Storage Temperature	2-8°C	

Experimental Protocols for Characterization of Fmoc-Asp(OtBu)-OH

The following are generalized experimental protocols for determining the key physical properties of Fmoc-Asp(OtBu)-OH and similar compounds.

Determination of Melting Point

Methodology:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
- The observation of decomposition (e.g., charring) should also be noted.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

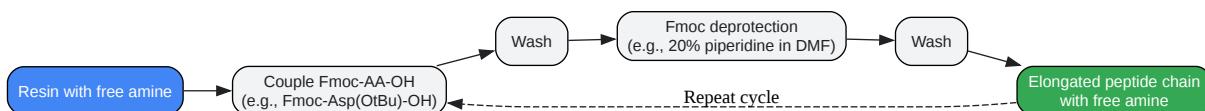
Methodology:

- Standard Preparation: A standard solution of Fmoc-Asp(OtBu)-OH of known concentration is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
- Sample Preparation: A sample of the material to be tested is accurately weighed and dissolved in the same solvent as the standard to a known concentration.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).
- Injection Volume: A standard volume (e.g., 10 µL) is injected.
- Data Analysis: The chromatogram of the sample is compared to that of the standard. The area of the main peak corresponding to Fmoc-Asp(OtBu)-OH is used to calculate the purity of the sample.

Determination of Solubility

Methodology:


- A known volume of the solvent of interest is placed in a vial at a controlled temperature.
- Small, accurately weighed portions of the compound are added to the solvent with continuous stirring or agitation.
- The addition is continued until a saturated solution is formed, and a small amount of undissolved solid remains.
- The mixture is stirred for a prolonged period to ensure equilibrium is reached.
- The suspension is filtered or centrifuged to remove the undissolved solid.
- The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is expressed in terms of mass per unit volume (e.g., mg/mL).

Application in Peptide Synthesis

Both **Fmoc-Asp(OtBu)-CH₂COOH** and Fmoc-Asp(OtBu)-OH are designed for use in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under basic conditions (e.g., with piperidine). The tert-butyl group protects the side-chain carboxyl group and is stable to the basic conditions used for

Fmoc removal but can be cleaved with strong acids (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.

The workflow for incorporating such a residue into a growing peptide chain is a cyclical process.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide provides a comprehensive overview based on available data. Researchers should always refer to the Certificate of Analysis for lot-specific data and perform their own characterization as required for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Fmoc-Protected Aspartic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12399841#physical-properties-of-fmoc-asp-otbu-ch2cooh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com